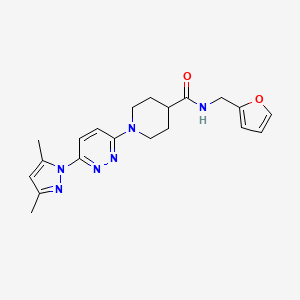

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2/c1-14-12-15(2)26(24-14)19-6-5-18(22-23-19)25-9-7-16(8-10-25)20(27)21-13-17-4-3-11-28-17/h3-6,11-12,16H,7-10,13H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOLPZPDOHLXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a piperidine ring, a pyridazine moiety substituted with a pyrazole group, and a furan-derived side chain. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 302.38 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not determined |

Antimicrobial Activity

Recent studies have indicated that compounds with pyrazole and pyridazine scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The structural features of the compound may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy.

Anti-inflammatory Effects

Research into pyrazole derivatives has demonstrated their potential as anti-inflammatory agents. A study highlighted that certain pyrazole-based compounds can inhibit pro-inflammatory cytokines, suggesting that the compound may possess similar properties . The mechanism likely involves modulation of signaling pathways associated with inflammation.

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine core has been associated with anticancer activity. Compounds derived from this structure have shown selective cytotoxicity towards various cancer cell lines, including breast and colon cancer . The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with specific cellular targets involved in cell cycle regulation.

Enzymatic Inhibition

The compound's diverse functional groups suggest potential for enzymatic inhibition. Studies have reported that pyrazole derivatives can act as inhibitors for various enzymes, including kinases and phosphodiesterases . This mechanism may contribute to the compound's overall pharmacological profile.

Study 1: Synthesis and Evaluation of Analogues

In a recent study, researchers synthesized several analogues of the compound and evaluated their biological activities. Among these, one derivative exhibited significant anti-tubercular activity with an IC90 value of 3.73 μM . This finding underscores the importance of structural modifications in enhancing biological efficacy.

Study 2: In Vivo Anti-inflammatory Assessment

Another study investigated the anti-inflammatory effects of related pyrazole compounds in an animal model. Results indicated a marked reduction in edema and inflammatory markers following treatment with these compounds, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

Core Heterocycle : Pyridazine (target compound) vs. pyrimidine or pyrazolo-pyridine . Pyridazine’s adjacent nitrogen atoms may enhance electron-deficient character, influencing binding to ATP pockets or metal ions.

Carboxamide Position : Piperidine-4-carboxamide (target) vs. piperidine-3-carboxamide —this positional difference could alter conformational preferences and target engagement.

Bioisosteric Replacements : Replacing 3,5-dimethylpyrazole (target) with 1,2,4-triazole introduces additional hydrogen-bonding capacity but reduces lipophilicity.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s pyridazine core is less commonly used than pyrimidine or pyrazole-fused systems , which may complicate synthesis but offer novel intellectual property opportunities.

- Pharmacokinetic Predictions : The furan substituent likely improves aqueous solubility compared to phenyl analogs , while the dimethylpyrazole enhances membrane permeability.

- Target Selectivity : Pyridazine derivatives often exhibit selectivity for kinases (e.g., JAK2, EGFR) due to their ability to mimic purine scaffolds . However, the absence of a thiadiazole or triazole may reduce off-target interactions with cysteine-rich proteins.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, and how can reaction yields be optimized?

- Methodology : Start with coupling reactions between pyridazine and pyrazole intermediates. For example, describes a Pd-catalyzed cross-coupling of iodopyrazole derivatives with amines under basic conditions (cesium carbonate) at 35°C for 48 hours . Optimize yields by adjusting catalyst loading (e.g., copper(I) bromide in ) or solvent polarity (e.g., dimethyl sulfoxide for solubility). Purify via gradient chromatography (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Use H/C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridine protons in ) . High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 215 [M+H]+ in ) . IR spectroscopy can identify carbonyl stretches (e.g., 3298 cm for NH in ) .

Q. How can researchers address poor solubility of this compound during in vitro assays?

- Methodology : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. notes that PubChem-derived physicochemical data (e.g., logP, hydrogen bond donors/acceptors) can guide solvent selection . Sonication or heating (≤40°C) may improve dissolution without degrading thermally sensitive moieties .

Advanced Research Questions

Q. How can conflicting NMR data post-synthesis be resolved?

- Methodology : Confirm deuterated solvent purity and exclude residual protons (e.g., CDCl vs. DMSO-d shifts in ) . Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for piperidine and pyridazine protons. Compare experimental data with computed spectra (e.g., via ACD/Labs or ChemDraw) to identify impurities or tautomers .

Q. What computational strategies predict the compound’s target interactions and binding affinity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of related targets (e.g., kinases or GPCRs). highlights pyrazole-carbothioamide derivatives docked into enzyme active sites to study steric and electronic complementarity . MD simulations (GROMACS) can assess binding stability over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for structural analogs?

- Methodology : Systematically modify substituents on the pyrazole (e.g., 3,5-dimethyl groups) and furan rings (e.g., methyl vs. halogen substitutions). demonstrates synthetic routes to fluorinated piperidine analogs, which can be tested for improved metabolic stability . Use free-energy perturbation (FEP) calculations to prioritize substituents with predicted ΔΔG < 1 kcal/mol .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodology : Employ CRISPR-Cas9 knockout of putative targets (e.g., kinases) to confirm on-target effects. Use isoTOP-ABPP for proteome-wide engagement profiling (’s DoE principles apply here) . For contradictory bioactivity data, apply orthogonal assays (e.g., SPR for binding vs. cellular thermal shift assays) .

Data Contradiction & Optimization

Q. How to reconcile discrepancies between computational predictions and experimental bioassay results?

- Methodology : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies. identifies pyrazole-carbothioamide derivatives where π-stacking interactions were overestimated in silico . Validate with alanine-scanning mutagenesis of the target protein .

Q. What statistical models optimize reaction conditions for scale-up synthesis?

- Methodology : Apply Design of Experiments (DoE) using JMP or Minitab. used central composite design to optimize flow-chemistry parameters (temperature, residence time) for diazomethane synthesis, achieving 85% yield . Use ANOVA to identify significant factors (e.g., catalyst type > solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.